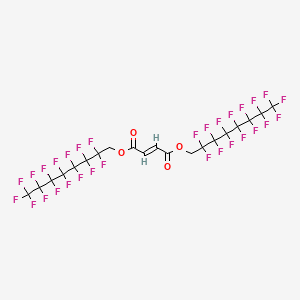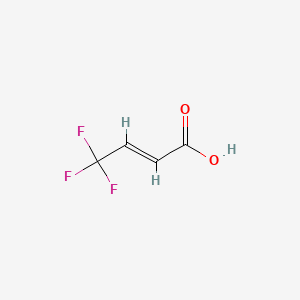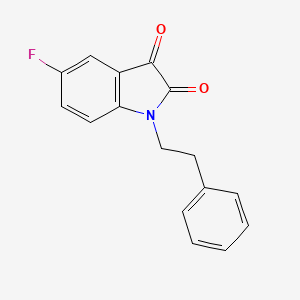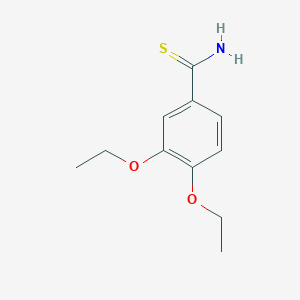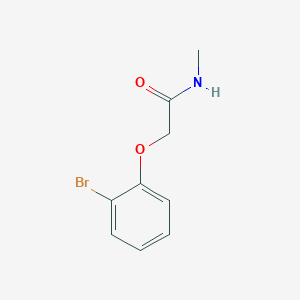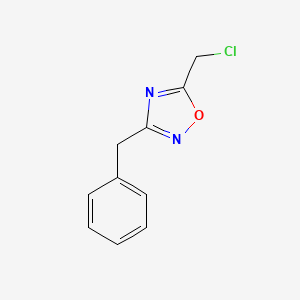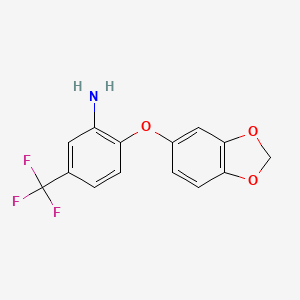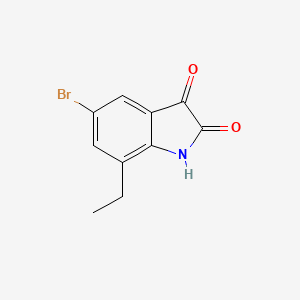![molecular formula C9H18N2O4 B1336258 2-[[2-(Boc-amino)ethyl]amino]acetic acid CAS No. 90495-99-1](/img/structure/B1336258.png)
2-[[2-(Boc-amino)ethyl]amino]acetic acid
Descripción general
Descripción
2-[[2-(Boc-amino)ethyl]amino]acetic acid is a chemical compound that features a Boc-protected amino group. The Boc group (Di-tert butyl dicarbonate) is a common protecting group used in organic synthesis to protect amino functionalities during reactions that might otherwise affect them. This compound is likely to be an intermediate or a building block in the synthesis of more complex molecules, such as pharmaceuticals or peptides.
Synthesis Analysis
The synthesis of related compounds often involves the protection of amino groups to prevent unwanted side reactions. For instance, the Boc group has been used to protect the amino group in 2-aminomethylphenylacetic acid, which is an important intermediate in the synthesis of certain antibiotics like ceforanide . The Boc group provides a higher yield compared to other protecting agents, although its removal can be more challenging . Similarly, Boc-protected amino acid derivatives have been synthesized using base-labile protecting groups, such as the Anpe group, which can be selectively removed under certain conditions .
Molecular Structure Analysis
The molecular structure of Boc-protected amino acid derivatives is characterized by the presence of the Boc group attached to the nitrogen atom of the amino group. This moiety is bulky and provides steric protection, which is crucial during synthesis. The Boc group can be introduced through reactions with Di-tert butyl dicarbonate and later removed under acidic conditions. For example, N-Boc-protected alanine hydrazide derivatives have been synthesized and cyclized to form oxadiazoles, demonstrating the versatility of Boc-protected intermediates in organic synthesis .
Chemical Reactions Analysis
Boc-protected amino compounds can undergo various chemical reactions. For instance, they can be involved in cyclization reactions to form heterocyclic compounds, as seen in the conversion of N'-ethoxymethylene-2-(N-Boc-amino)propionohydrazides into oxadiazoles . Additionally, the debenzylation of N-Boc protected amino derivatives can be facilitated by acids, which is a critical step in the synthesis of certain enzyme inhibitors . The Boc group itself can be removed under acidic conditions, which is a common deprotection step in the synthesis of peptides and other nitrogen-containing compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acids and their derivatives are influenced by the presence of the Boc group. This group increases the molecular weight and steric bulk, affecting solubility and reactivity. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, which is a key feature exploited in synthetic chemistry. For example, the debenzylation of double-protected amino derivatives has been achieved using acetic acid, highlighting the importance of understanding the chemical properties of these groups for successful deprotection .
Aplicaciones Científicas De Investigación
-
Scientific Field: Organic Chemistry
- Application : “2-[[2-(Boc-amino)ethyl]amino]acetic acid” is used in the synthesis of multifunctional targets . It is particularly useful in the field of peptide synthesis .
- Methods of Application : The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
- Results or Outcomes : The Boc group is stable towards most nucleophiles and bases . This makes it a valuable tool in peptide synthesis, where it can be used for temporary protection of the α-amino group .
-
Scientific Field: Polymer Chemistry
- Application : “2-[[2-(Boc-amino)ethyl]amino]acetic acid” is used to introduce the amine functional group for the surface functionalization of cross-linked polymer films by thiol-ene click chemistry reactions .
- Methods of Application : It participates in the thiol-ene reaction to achieve amine functionalization of polyglobalide (PGI) .
- Results or Outcomes : The result is a polymer with pendant amine functionality . The protecting group, BOC, is usually removed with acid .
Safety And Hazards
When handling “2-[[2-(Boc-amino)ethyl]amino]acetic acid”, one should avoid breathing its dust, fume, gas, mist, vapors, or spray . If it comes into contact with the skin, wash with plenty of soap and water . Protective gloves, clothing, eye protection, and face protection should be worn . If it gets in the eyes, rinse cautiously with water for several minutes .
Direcciones Futuras
The use of Boc as a protecting group for amines has become increasingly popular in recent years . It is now ranked as "one of the most commonly used protective groups for amines" . As such, “2-[[2-(Boc-amino)ethyl]amino]acetic acid” and similar compounds are likely to continue playing a significant role in organic synthesis .
Propiedades
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-10-6-7(12)13/h10H,4-6H2,1-3H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQSLXNZORCPAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431471 | |
| Record name | (N'-Boc-2'-aminoethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(Boc-amino)ethyl]amino]acetic acid | |
CAS RN |
90495-99-1 | |
| Record name | (N'-Boc-2'-aminoethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

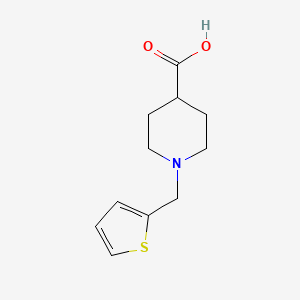
![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1336182.png)
![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)
![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)
